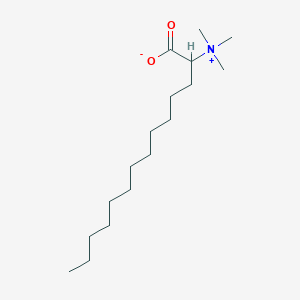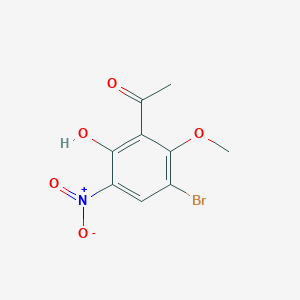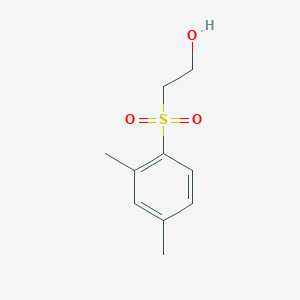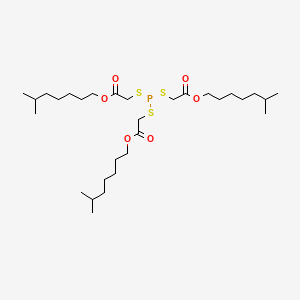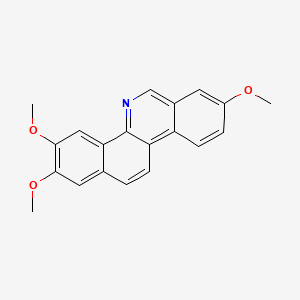![molecular formula C31H44K2O18S2 B12806213 Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gummiferin can be synthesized through the pyrolytic conversion of atractyloside. This process involves heating atractyloside to induce decarboxylation, resulting in the formation of gummiferin . The reaction conditions typically include high temperatures and the presence of specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of gummiferin involves the extraction of the compound from the roots of Atractylis gummifera. The roots are harvested, dried, and subjected to various extraction techniques, such as solid-phase extraction and high-performance liquid chromatography, to isolate and purify gummiferin .
Analyse Chemischer Reaktionen
Types of Reactions
Gummiferin undergoes several types of chemical reactions, including:
Oxidation: Gummiferin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert gummiferin into its reduced forms.
Substitution: Gummiferin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving gummiferin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from the reactions of gummiferin include various oxidized and reduced derivatives, as well as substituted compounds. These products have been studied for their biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Gummiferin has been extensively studied for its applications in various fields:
Chemistry: Gummiferin is used as a model compound to study the mechanisms of glycoside reactions and to develop new synthetic methods.
Wirkmechanismus
Gummiferin exerts its effects by inhibiting the adenine nucleotide translocation in mitochondria. This inhibition disrupts the normal function of the mitochondrial membrane, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of gummiferin include the adenine nucleotide translocase, which is responsible for the exchange of ADP and ATP across the mitochondrial membrane .
Vergleich Mit ähnlichen Verbindungen
Gummiferin is similar to other diterpene glycosides, such as atractyloside and atractyligenin. it is unique due to the presence of an additional carboxyl group, which gives it distinct chemical and biological properties . The similar compounds include:
Atractyloside: A diterpene glycoside with similar inhibitory effects on adenine nucleotide translocation but lacks the additional carboxyl group.
Atractyligenin: Another diterpene glycoside with similar properties but different structural features.
Gummiferin’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C31H44K2O18S2 |
|---|---|
Molekulargewicht |
847.0 g/mol |
IUPAC-Name |
dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
FPJGZZYAZUKPAD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



